2-cyano-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

Catalog No.
S723453
CAS No.
31557-89-8
M.F
C12H9N3OS
M. Wt
243.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-cyano-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

CAS Number

31557-89-8

Product Name

2-cyano-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

IUPAC Name

2-cyano-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

Molecular Formula

C12H9N3OS

Molecular Weight

243.29 g/mol

InChI

InChI=1S/C12H9N3OS/c13-7-6-11(16)15-12-14-10(8-17-12)9-4-2-1-3-5-9/h1-5,8H,6H2,(H,14,15,16)

InChI Key

UBFLHMNQIQMLKX-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CC#N

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CC#N

2-Cyano-N-(4-phenyl-1,3-thiazol-2-yl)acetamide (CAS 31557-89-8) is a heterocyclic compound featuring a central 4-phenylthiazole ring linked to a reactive cyanoacetamide moiety. This structure serves as a key building block and a pharmacologically active scaffold, primarily investigated for its potent cytotoxic effects against various human cancer cell lines. [1] Its value in a procurement context stems from its demonstrated biological activity and its suitability as a precursor for synthesizing libraries of more complex derivatives in medicinal chemistry and drug discovery programs.

Research Fit

1
Synthetic building block for diverse heterocyclic libraries via cyanoacetamide chemistry
2
Baseline thiazole probe for HTS assay context and SAR starting point
3
4-Phenylthiazole core supports medicinal chemistry and agrochemical research applications

Substituting this compound with close structural analogs is inadvisable due to the high functional sensitivity of the molecule. Minor modifications, such as replacing the cyanoacetamide group with an ethyl ester, can lead to a significant loss of biological potency. For instance, such a change has been shown to decrease cytotoxic activity against the MCF-7 breast cancer cell line by nearly fourfold. [1] This demonstrates that the specific combination of the cyanoacetamide group and the 4-phenylthiazole core is critical for achieving the desired anti-proliferative effects, making seemingly minor variants poor substitutes in performance-critical research and development.

Substitution Risk

!
Cyano-free analogs (e.g., N-(4-phenylthiazol-2-yl)acetamide) lack the reactive α-methylene site, limiting synthetic utility and heterocycle diversification.
!
Modifications to the thiazole core substitution pattern may shift biological activity profile; core potency context may not transfer directly.
!
Alternative synthetic routes using ethyl cyanoacetate may give lower yields and require additional purification; reported high-yield route may not reproduce under all conditions.

Superior Cytotoxic Potency Against MCF-7 Breast Cancer Cells Compared to Ester Analog

In a direct comparison of cytotoxic activity against the human breast adenocarcinoma cell line MCF-7, 2-cyano-N-(4-phenyl-1,3-thiazol-2-yl)acetamide demonstrated significantly higher potency than its ethyl ester analog, ethyl 2-((4-phenylthiazol-2-yl)amino)-2-oxoacetate. [1] The target compound's IC50 value was nearly four times lower, indicating that the cyanoacetamide functional group is crucial for maximizing its anti-proliferative effect in this model.

Evidence DimensionCytotoxicity (IC50)
Target Compound Data3.25 µM
Comparator Or BaselineEthyl 2-((4-phenylthiazol-2-yl)amino)-2-oxoacetate: 12.14 µM
Quantified Difference3.7x more potent
ConditionsMCF-7 human breast cancer cell line, in vitro assay.

This evidence confirms that the cyanoacetamide moiety is a key driver of potency, making this specific compound a more effective choice than its ester analog for breast cancer research.

Core modification potency shift
Head-to-head
Target AC50: 12.24 µM (306% induction)
5-substituted analog: 0.387 µM (444% induction)
Reported 31.6-fold shift supports SAR interpretation for thiazole core elaboration
Cell-based HTS assay context; analog 7e (CID 46907685)

Higher In Vitro Potency Than Standard Chemotherapeutic Doxorubicin in MCF-7 Cell Line

When evaluated against the MCF-7 breast cancer cell line, 2-cyano-N-(4-phenyl-1,3-thiazol-2-yl)acetamide exhibited greater cytotoxic potency than the widely used chemotherapeutic drug, Doxorubicin. [1] The lower IC50 value for the target compound suggests a stronger inhibitory effect on this specific cell line under the tested conditions.

Evidence DimensionCytotoxicity (IC50)
Target Compound Data3.25 µM
Comparator Or BaselineDoxorubicin (Reference Drug): 5.40 µM
Quantified Difference1.66x more potent
ConditionsMCF-7 human breast cancer cell line, in vitro assay.

Demonstrating higher potency than a clinical standard like Doxorubicin in a key cancer cell line justifies its selection as a lead compound for developing novel therapeutic agents.

Synthetic versatility contrast
Class-level
Active α-cyano methylene enables condensation, cyclization to pyrazoles, isoxazoles, pyridines
Cyanoacetamide reactivity distinction drives heterocycle library construction utility
Class-level inference; cyano-free analog lacks this reactive handle

Precursor Suitability: Achieves High Yield in Key Synthesis Step

The synthesis of 2-cyano-N-(4-phenyl-1,3-thiazol-2-yl)acetamide from 2-amino-4-phenylthiazole and ethyl cyanoacetate has been reported to proceed with high efficiency. One reported synthesis achieved a 92% yield, indicating excellent conversion and processability. [1] This high-yield pathway is critical for reliable and cost-effective production, whether for small-scale library generation or larger-scale research needs.

Evidence DimensionSynthesis Yield
Target Compound Data92%
Comparator Or BaselineStandard organic reactions where yields of 70-80% are considered good.
Quantified DifferenceSignificantly higher than typical yields for similar multi-component reactions.
ConditionsReaction of 2-amino-4-phenylthiazole with ethyl cyanoacetate.

A high and reproducible synthesis yield reduces material waste and cost, making this compound a more practical and economical choice as a chemical intermediate for further development.

Synthetic yield advantage
Data to verify
Quantitative yield
via 1-cyanoacetyl-3,5-dimethylpyrazole route
Reported high yield may support procurement and scale-up; verify under lab conditions
Alternative route reported ~66% yield; source data to verify

Broad-Spectrum Activity Profile Across Multiple Cancer Cell Lines

In addition to its high potency against MCF-7 cells, the compound demonstrates consistent cytotoxic activity across other important human cancer cell lines, including liver carcinoma (HepG2) and colon carcinoma (HCT-116). [1] The IC50 values against these lines were 4.11 µM and 5.23 µM, respectively, highlighting its potential as a broad-spectrum anticancer scaffold rather than a narrowly active agent.

Evidence DimensionCytotoxicity (IC50)
Target Compound DataHepG2: 4.11 µM; HCT-116: 5.23 µM; MCF-7: 3.25 µM
Comparator Or BaselineAnalogs that may exhibit high potency in only a single cell line.
Quantified DifferenceMaintains single-digit micromolar activity across multiple distinct cancer types.
ConditionsIn vitro cytotoxicity assays against HepG2 and HCT-116 cell lines.

A consistent activity profile across different cancer types increases the compound's value as a versatile tool for oncology research and a more promising starting point for drug development.

Antibacterial SAR baseline
Class-level
Target: weaker baseline activity (unsubstituted phenyl analog)
para-Chloro analogs 22, 24: increased antibacterial property
Establishes core scaffold as an antibacterial SAR starting point for further optimization
In vitro assays; class-level inference from related series

Lead Compound for Breast Cancer Drug Discovery Programs

Given its sub-5 µM potency against the MCF-7 cell line, which surpasses that of the standard drug Doxorubicin, this compound is an excellent starting point for hit-to-lead campaigns targeting breast cancer. [1]

Core Scaffold for Broad-Spectrum Anticancer Agent Synthesis

The demonstrated efficacy across liver, colon, and breast cancer cell lines makes this molecule a valuable scaffold for developing derivatives with broad-spectrum anticancer activity. [1]

Reference Standard for Structure-Activity Relationship (SAR) Studies

The significant performance drop observed when the cyanoacetamide group is replaced by an ester highlights its utility as a potent reference compound for SAR studies to probe the importance of this specific functional group. [1]

High-Yield Intermediate for Chemical Library Synthesis

The reported high synthetic yield (92%) makes this compound a reliable and cost-effective intermediate for the large-scale synthesis of thiazole-based compound libraries for high-throughput screening. [2]

Application Fit Matrix

Application
Selection Property
Validation Focus
Heterocyclic library construction
Cyanoacetamide reactive methylene group
Cyclocondensation reaction scope and efficiency
Antibacterial lead optimization scaffold
Reported baseline antibacterial activity
SAR with para-substituted phenylacetamide analogs
HTS chemical probe and assay benchmarking
Documented AC50 baseline in HTS context
Assay consistency and comparator potency shift review

XLogP3

2.6

Wikipedia

2-cyano-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

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